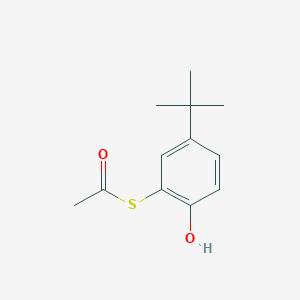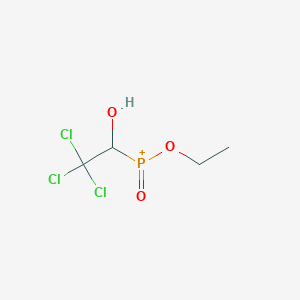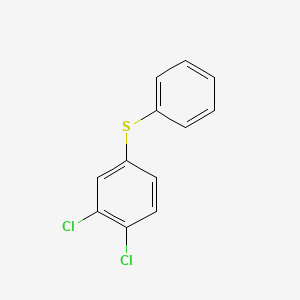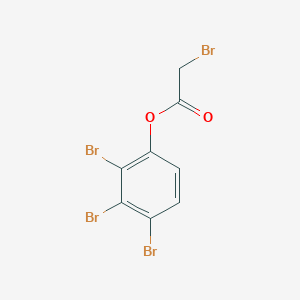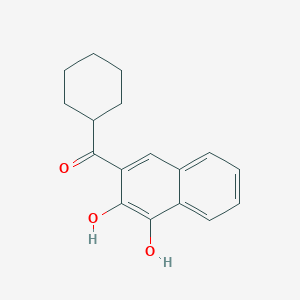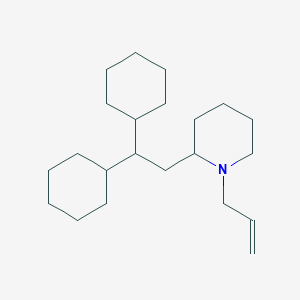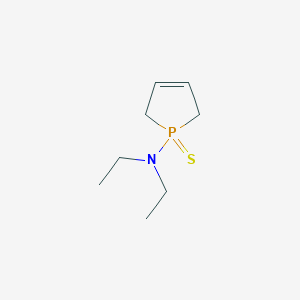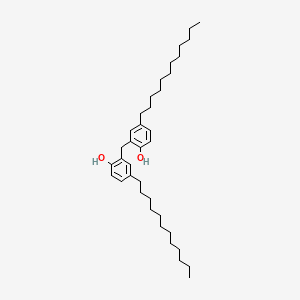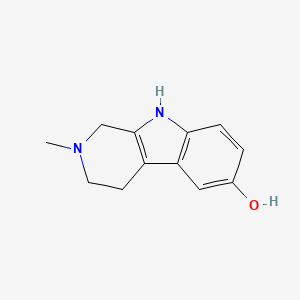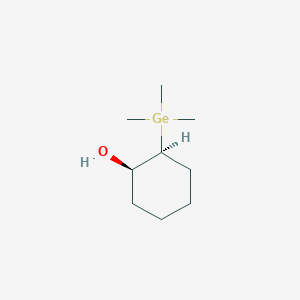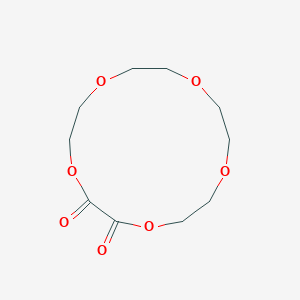
1,4,7,10,13-Pentaoxacyclopentadecane-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7,10,13-Pentaoxacyclopentadecane-2,3-dione is a cyclic compound with the molecular formula C10H16O7. It is known for its unique structure, which includes multiple ether linkages and a dione functional group. This compound is part of the crown ether family, which is known for its ability to form stable complexes with various cations.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4,7,10,13-Pentaoxacyclopentadecane-2,3-dione can be synthesized through a multi-step process involving the cyclization of appropriate precursors. The synthesis typically involves the use of ethylene glycol derivatives and dicarboxylic acids under acidic or basic conditions to form the cyclic ether structure. The final step involves the oxidation of the intermediate to introduce the dione functionality.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1,4,7,10,13-Pentaoxacyclopentadecane-2,3-dione undergoes various chemical reactions, including:
Oxidation: The dione group can be further oxidized to form carboxylic acids.
Reduction: The dione group can be reduced to form diols.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Ether derivatives with various functional groups.
Scientific Research Applications
1,4,7,10,13-Pentaoxacyclopentadecane-2,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential as a molecular transporter due to its ability to encapsulate ions and small molecules.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1,4,7,10,13-Pentaoxacyclopentadecane-2,3-dione involves its ability to form stable complexes with cations. The ether linkages create a cavity that can encapsulate metal ions, stabilizing them through electrostatic interactions. This property makes it an effective ligand in coordination chemistry and a potential molecular transporter in biological systems.
Comparison with Similar Compounds
15-Crown-5: Another crown ether with a similar structure but without the dione functionality.
18-Crown-6: A larger crown ether with six ether linkages, known for its ability to complex with larger cations.
Dibenzo-18-crown-6: A crown ether with benzene rings, providing additional stability and rigidity to the structure.
Uniqueness: 1,4,7,10,13-Pentaoxacyclopentadecane-2,3-dione is unique due to its dione functionality, which allows it to undergo additional chemical reactions compared to other crown ethers. This makes it a versatile compound in both synthetic and research applications.
Properties
CAS No. |
66785-57-7 |
|---|---|
Molecular Formula |
C10H16O7 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
1,4,7,10,13-pentaoxacyclopentadecane-2,3-dione |
InChI |
InChI=1S/C10H16O7/c11-9-10(12)17-8-6-15-4-2-13-1-3-14-5-7-16-9/h1-8H2 |
InChI Key |
GCFCXILEVOTMFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOC(=O)C(=O)OCCOCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


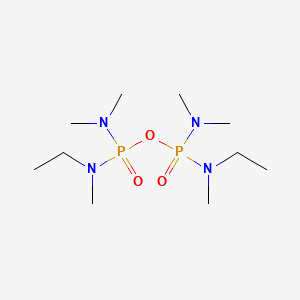

![2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine](/img/structure/B14485879.png)
